

# Technical Guide: PG-116800, A Matrix Metalloproteinase Inhibitor

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## Compound of Interest

Compound Name: PG 116800

Cat. No.: B1679752

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This document provides a comprehensive technical overview of PG-116800 (also known as PG-530742), a selective, orally active matrix metalloproteinase (MMP) inhibitor. PG-116800 belongs to the hydroxamic acid class of inhibitors and was primarily investigated for its potential as a disease-modifying drug in osteoarthritis and for preventing ventricular remodeling after myocardial infarction.<sup>[1][2]</sup> Despite promising preclinical data, its development was halted due to a lack of clinical efficacy and the emergence of musculoskeletal toxicity.<sup>[2][3]</sup>

## Chemical Structure and Properties

PG-116800 is a synthetic, small-molecule inhibitor designed for oral administration. Its chemical identity and key physicochemical properties are summarized below.

- IUPAC Name: 2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-ynoic acid
- SMILES Notation: COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O
- Synonyms: PG-530742, PGE 530742, PGE 7113313<sup>[4][5]</sup>

## Table 1: Physicochemical and Identification Data for PG-116800

Property	Value	Source(s)
Molecular Formula	C <sub>24</sub> H <sub>27</sub> N <sub>3</sub> O <sub>7</sub> S	[5]
Molecular Weight	501.55 g/mol	[5]
CAS Number	291533-11-4	[5]
Solubility	DMSO: 50 mg/mL (99.69 mM)	[5]
Storage (Powder)	-20°C for 3 years	[5]
Storage (In Solvent)	-80°C for 1 year	[5]

## Mechanism of Action and In-Vitro Activity

PG-116800 is a broad-spectrum inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components like collagen and proteoglycans.[6] As a hydroxamic acid-based inhibitor, its primary mechanism involves the chelation of the Zn<sup>2+</sup> ion within the catalytic domain of the MMPs, thereby blocking their enzymatic activity.[6]

The inhibitor was specifically designed to have high affinity for MMPs implicated in cartilage degradation (MMP-2, -3, -8, -9, -13, and -14) while having substantially lower affinity for MMP-1 (collagenase-1) and MMP-7.[4] This selectivity profile was intended to reduce the risk of musculoskeletal syndrome (arthralgia, joint stiffness), a side effect associated with less selective MMP inhibitors.[4]

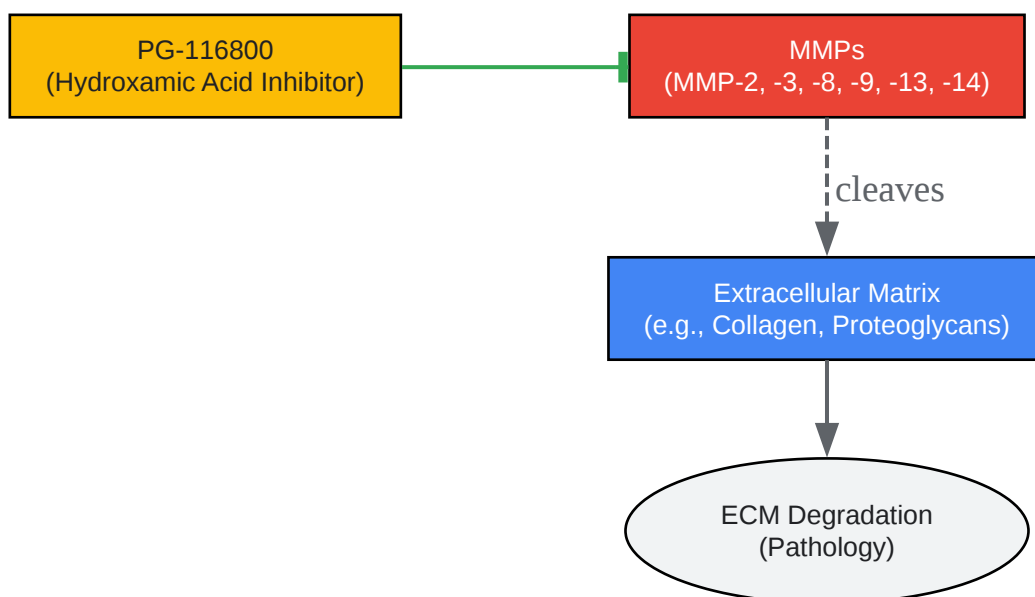
## Table 2: Inhibitory Selectivity Profile of PG-116800

Target MMPs	Affinity Level	Rationale	Source(s)
MMP-2, -3, -8, -9, -13, -14	High	Therapeutic targets implicated in cartilage degradation and tissue remodeling.	[4][7]
MMP-1, -7	Low	Inhibition thought to be implicated in the pathogenesis of musculoskeletal toxicity.	[4]

Note: Specific IC<sub>50</sub> or K<sub>i</sub> values for PG-116800 against individual MMPs are not readily available in the reviewed public domain literature. The selectivity is consistently described qualitatively.

## Signaling Pathway Diagram

The diagram below illustrates the mechanism of action for PG-116800. By inhibiting MMPs, the inhibitor prevents the proteolytic degradation of key extracellular matrix components, which is a central pathological process in conditions like osteoarthritis.



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## Mechanism of Action of PG-116800

## Experimental Protocols

### In-Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a general, widely used method for determining the inhibitory potency ( $IC_{50}$ ) of a compound against a specific MMP.

- **Enzyme Activation:** Recombinant human pro-MMP zymogens are activated prior to the assay. Activation is typically achieved by incubation with p-aminophenylmercuric acetate (APMA) (e.g., 1-2 mM) for a specified time (e.g., 1-24 hours at 37°C, depending on the MMP) followed by inactivation of APMA.
- **Reagents and Buffers:**
  - **Assay Buffer:** Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 150 mM),  $CaCl_2$  (e.g., 10 mM), and a surfactant like Brij-35 (e.g., 0.05%).
  - **Fluorogenic Substrate:** A specific quenched fluorescent peptide substrate for the MMP of interest (e.g., a FRET peptide). The substrate is diluted in assay buffer to a working concentration (typically at or below its  $K_m$  value).
  - **Test Compound:** PG-116800 is serially diluted in DMSO and then further diluted in assay buffer to achieve a range of final assay concentrations.
- **Assay Procedure (96-well plate format):**
  - To each well of a black microplate, add the activated MMP enzyme diluted in assay buffer.
  - Add the test compound (PG-116800) dilutions or vehicle control (DMSO in assay buffer).
  - Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at a controlled temperature (e.g., 37°C).
  - Initiate the reaction by adding the fluorogenic substrate working solution to all wells.

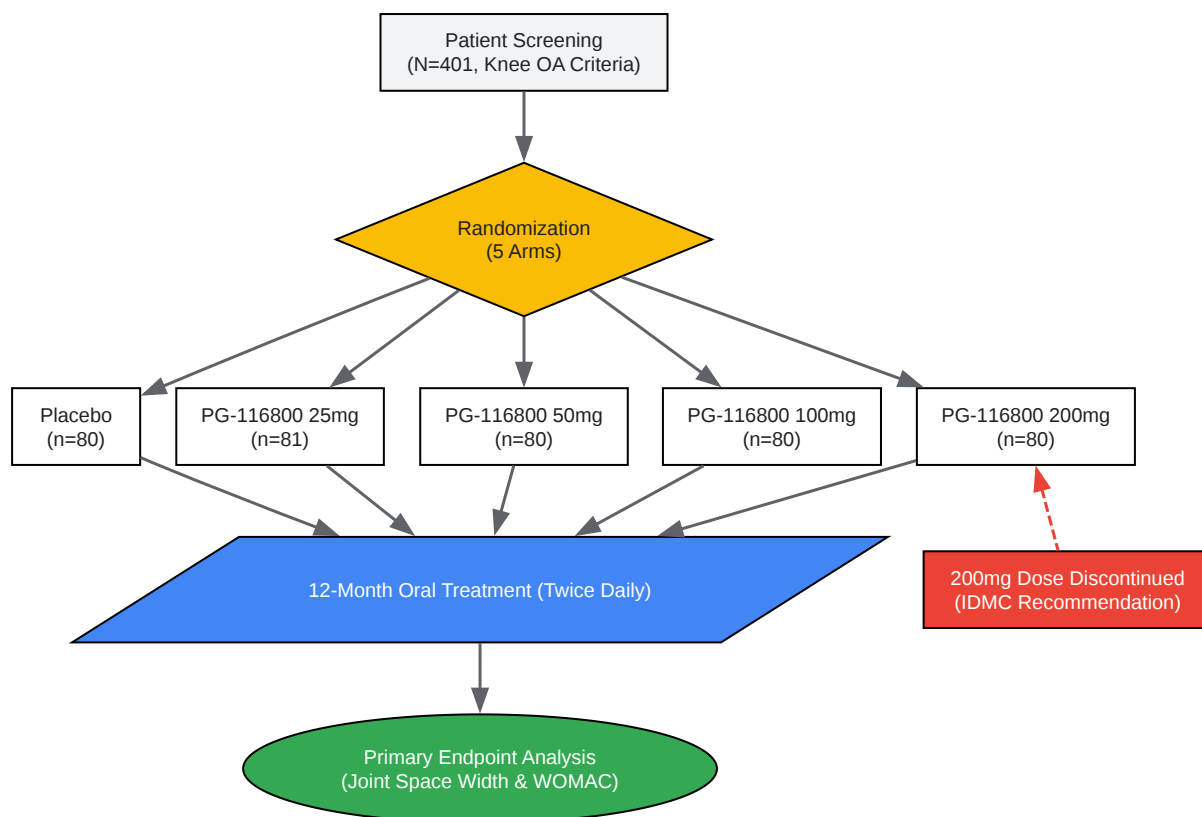
- Data Acquisition:
  - Immediately begin monitoring the increase in fluorescence intensity using a fluorescence microplate reader at the appropriate excitation/emission wavelengths for the chosen substrate.
  - Readings are taken kinetically (e.g., every 5 minutes for 30-60 minutes).
- Data Analysis:
  - The initial reaction velocity ( $V_0$ ) is calculated from the linear portion of the fluorescence vs. time plot for each concentration of the inhibitor.
  - The percent inhibition is calculated relative to the vehicle control.
  - The  $IC_{50}$  value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

## Clinical Trial Protocol (Osteoarthritis Efficacy and Safety Study)

This section summarizes the methodology of the 12-month clinical trial investigating PG-116800 in patients with knee osteoarthritis.[\[2\]](#)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-response study.
- Patient Population: 401 patients (40 to 80 years of age) with mild to moderate primary osteoarthritis of the knee.
- Treatment Arms: Patients were randomized to one of five oral treatment groups, taken twice daily for 12 months:
  - Placebo
  - PG-116800 (25 mg)

- PG-116800 (50 mg)
- PG-116800 (100 mg)
- PG-116800 (200 mg)
- Primary Efficacy Endpoints:
  - Structural Progression: Change in minimum joint space width in the affected knee, measured by microfocal radiography.
  - Symptomatic Improvement: Change in pain, stiffness, and function as measured by the Western Ontario and McMaster Universities (WOMAC) osteoarthritis index.
- Safety Monitoring: Continuous monitoring for adverse events, with particular attention to musculoskeletal signs and symptoms. An Independent Data Monitoring Committee (IDMC) reviewed unblinded data quarterly.[\[2\]](#)
- Workflow Diagram:



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### Workflow of the PG-116800 Osteoarthritis Clinical Trial

## Summary of Clinical Findings and Conclusion

Despite a strong preclinical rationale, PG-116800 failed to demonstrate clinical benefit in Phase II trials.

- Osteoarthritis: After 12 months of treatment, there was no statistically significant difference between any PG-116800 dose group and placebo in slowing the progression of joint space narrowing or improving WOMAC scores.[2] Furthermore, treatment was associated with a dose-dependent increase in musculoskeletal adverse events, including arthralgia, joint

stiffness, and hand fibrosis.[2] The 200 mg dose was discontinued early due to these safety concerns.[2]

- Myocardial Infarction (PREMIER Trial): In patients following a myocardial infarction, 90 days of treatment with PG-116800 did not reduce left ventricular remodeling or improve clinical outcomes compared to placebo.[1][8]

In conclusion, the clinical development of PG-116800 was terminated. The unfavorable risk-benefit profile highlights the challenges of translating preclinical efficacy of MMP inhibitors into clinical success, underscoring the complexities of MMP biology and the difficulty in achieving a therapeutic window without dose-limiting side effects.[3][9]

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